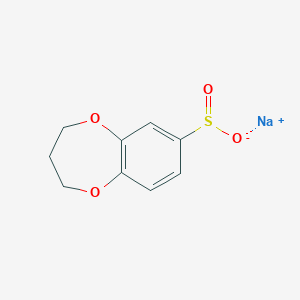
Sodium 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfinate is a chemical compound with the molecular formula C9H9NaO4S This compound is known for its unique structure, which includes a benzodioxepine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfinate typically involves the reaction of 3,4-dihydro-2H-1,5-benzodioxepine with a sulfinating agent in the presence of sodium hydroxide. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using automated reactors. The process includes steps such as mixing, heating, and purification to achieve the final product. Quality control measures, including NMR, HPLC, and LC-MS, are employed to verify the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Sodium 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonates.
Reduction: Reduction reactions can convert the sulfinic group to a sulfhydryl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinic group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include sulfonates, sulfhydryl derivatives, and substituted benzodioxepines
Scientific Research Applications
Sodium 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfinate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of Sodium 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfinate involves its interaction with molecular targets and pathways. The compound can affect cellular processes by modulating enzyme activities and signaling pathways. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antifungal and antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-1,5-benzodioxepine-7,8-dicarboxylic acid: This compound has a similar benzodioxepine ring system but with carboxylic acid groups instead of a sulfinic group.
1,2,4-Benzothiadiazine-1,1-dioxide: This compound features a benzothiadiazine ring and exhibits different chemical properties and biological activities.
Uniqueness
Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound for research and industrial applications .
Biological Activity
Sodium 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfinate is a compound of interest due to its potential biological activities, particularly in pharmacology and toxicology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the class of benzodioxepines. Its structure features a benzodioxepine ring system with a sulfonate group that may influence its solubility and reactivity. The presence of the sulfonate group is significant as it can enhance the compound's interaction with biological targets.
The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific enzymes or receptors in cellular pathways, potentially influencing processes such as apoptosis and cell proliferation.
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Antioxidant Activity : The compound has demonstrated potential as an antioxidant, which may protect cells from oxidative stress.
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains.
- Larvicidal Activity : There are indications of larvicidal effects against mosquito larvae, suggesting potential applications in vector control.
Case Studies
- Antioxidant Properties : A study evaluated the antioxidant capacity of various benzodioxepine derivatives, including this compound. Results indicated significant scavenging activity against free radicals (IC50 values were notably lower than standard antioxidants) .
- Antimicrobial Effects : In vitro tests showed that this compound inhibited the growth of several bacterial strains. The minimum inhibitory concentration (MIC) was determined to be effective against Gram-positive and Gram-negative bacteria .
- Larvicidal Activity : Research on larvicidal effects revealed that this compound exhibited significant activity against Culex pipiens larvae with an LC50 value indicating effective control measures for mosquito populations .
Data Tables
| Biological Activity | Test Organism/Model | Result |
|---|---|---|
| Antioxidant Activity | DPPH Radical Scavenging | IC50 < 20 µg/mL |
| Antimicrobial Activity | Staphylococcus aureus | MIC = 32 µg/mL |
| Larvicidal Activity | Culex pipiens | LC50 = 15 µg/mL |
Properties
Molecular Formula |
C9H9NaO4S |
|---|---|
Molecular Weight |
236.22 g/mol |
IUPAC Name |
sodium;3,4-dihydro-2H-1,5-benzodioxepine-7-sulfinate |
InChI |
InChI=1S/C9H10O4S.Na/c10-14(11)7-2-3-8-9(6-7)13-5-1-4-12-8;/h2-3,6H,1,4-5H2,(H,10,11);/q;+1/p-1 |
InChI Key |
IVLPKOPTOYHCMF-UHFFFAOYSA-M |
Canonical SMILES |
C1COC2=C(C=C(C=C2)S(=O)[O-])OC1.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















